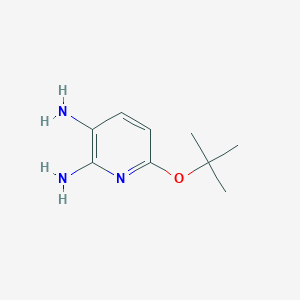

6-(Tert-butoxy)pyridine-2,3-diamine

Description

Contextualization within Substituted Pyridine (B92270) Chemistry

Substituted pyridines are a broad class of compounds where one or more hydrogen atoms on the pyridine ring are replaced by other functional groups. wisdomlib.org These substitutions can dramatically alter the physical and chemical properties of the parent pyridine molecule, which is a basic heterocyclic organic compound. wisdomlib.orgwikipedia.org The introduction of substituents like alkyl groups, for instance, can enhance basicity and catalytic activity. wisdomlib.org

The reactivity of the pyridine ring itself is characterized by its behavior with electrophiles and nucleophiles. Electrophilic substitution typically occurs at the 3-position due to it being the most electron-rich carbon. wikipedia.org Conversely, nucleophilic attack is favored at the 2- and 4-positions. wikipedia.org The presence and nature of substituents can either facilitate or hinder these reactions. For example, the tert-butoxy (B1229062) group in 6-(tert-butoxy)pyridine-2,3-diamine is an electron-donating group, which can influence the regioselectivity of further chemical transformations. The tert-butyl group is also notably bulky, which can introduce steric hindrance that directs the course of reactions. wikipedia.org

Significance of the Pyridine-2,3-diamine Scaffold in Chemical Synthesis

The pyridine-2,3-diamine scaffold is a crucial structural motif in the synthesis of various heterocyclic compounds. The adjacent amino groups provide a reactive site for the construction of fused ring systems. For example, 2,3-diaminopyridine (B105623) and its derivatives are key precursors for the synthesis of imidazo[4,5-b]pyridines, which are a class of compounds with important biological activities. arkat-usa.orgresearchgate.netgoogle.com

The synthesis of 2,3-diaminopyridine itself can be achieved through several routes, often involving the reduction of a corresponding nitro-amino pyridine. orgsyn.orgchemicalbook.com Common reduction methods include the use of iron in acidic ethanol (B145695), tin and hydrochloric acid, or catalytic hydrogenation. orgsyn.orgchemicalbook.com The synthesis of derivatives, such as 2,3-diamino-5-bromopyridine, often follows a multi-step sequence of bromination, nitration, and subsequent reduction. arkat-usa.orgresearchgate.net These synthetic strategies highlight the versatility of the pyridine ring and the importance of controlling substituent placement to achieve the desired diamine scaffold.

The presence of the tert-butoxy group at the 6-position of the pyridine ring in this compound adds another layer of synthetic utility. This group can serve as a protecting group or as a directing group in subsequent reactions. The synthesis of analogous compounds like 2,3-diamino-6-methoxypyridine (B1587572) often involves the reduction of a nitro precursor, such as 2-amino-6-methoxy-3-nitropyridine (B1334430). google.com This suggests that a likely synthetic route to this compound would involve the reduction of 6-(tert-butoxy)-3-nitropyridin-2-amine.

Overview of Research Trajectories for the Compound Class

Research involving substituted pyridine-2,3-diamines is largely driven by their utility in medicinal chemistry and materials science. The ability to readily form fused heterocyclic systems makes them valuable starting materials for the development of new therapeutic agents. For instance, imidazo[4,5-b]pyridine derivatives have been investigated for their potential as inotropic agents. google.com

Furthermore, the pyridine-3,5-dicarbonitrile (B74902) moiety, which can be conceptually related to functionalized pyridines, has gained attention in the development of materials for organic light-emitting diodes (OLEDs). beilstein-journals.org The electronic properties of these pyridine-based systems are key to their function in such applications. The introduction of various substituents allows for the fine-tuning of these properties.

The synthesis of highly substituted pyridines is an active area of research, with various methods being developed to achieve specific substitution patterns. acs.orgnih.govorganic-chemistry.org These methods often employ cascade reactions or metal-catalyzed cross-coupling reactions to build the pyridine core with desired functionalities. nih.govorganic-chemistry.org The development of efficient and modular syntheses is crucial for accessing a wide range of substituted pyridines for various applications.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1249433-67-7 parchem.com | C9H15N3O | 181.24 |

| 2,3-Diaminopyridine | 452-58-4 sigmaaldrich.com | C5H7N3 | 109.13 sigmaaldrich.com |

| 6-Methoxy-3-nitropyridin-2-amine | 73896-36-3 matrix-fine-chemicals.com | C6H7N3O3 | 169.14 matrix-fine-chemicals.com |

| 2,6-Di-tert-butylpyridine | 585-48-8 wikipedia.org | C13H21N | 191.31 |

| Pyridine | 110-86-1 wikipedia.org | C5H5N | 79.10 |

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]pyridine-2,3-diamine |

InChI |

InChI=1S/C9H15N3O/c1-9(2,3)13-7-5-4-6(10)8(11)12-7/h4-5H,10H2,1-3H3,(H2,11,12) |

InChI Key |

BRYZOKWSIQLORL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=NC(=C(C=C1)N)N |

Origin of Product |

United States |

Advanced Reaction Chemistry and Derivatization of 6 Tert Butoxy Pyridine 2,3 Diamine

Reactivity of the Diamine Functionality in Cascade Reactions

The ortho-diamine arrangement on the pyridine (B92270) core is the primary site of reactivity, enabling a variety of cascade reactions to form fused heterocyclic structures. These reactions are of significant interest in medicinal chemistry due to the prevalence of such scaffolds in biologically active molecules.

Cyclocondensation Reactions to Form Fused Heterocycles

Cyclocondensation reactions are a cornerstone of the derivatization of 6-(tert-butoxy)pyridine-2,3-diamine, providing access to a wide array of fused polycyclic systems.

The reaction of 2,3-diaminopyridine (B105623) derivatives with aldehydes or carboxylic acids and their derivatives is a common method for the synthesis of the imidazo[4,5-b]pyridine scaffold. mdpi.comresearchgate.net This reaction typically proceeds through an initial condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent oxidation or aromatization to yield the final fused heterocyclic system. mdpi.com For instance, the condensation of 2,3-diaminopyridine with substituted aryl aldehydes can be achieved in water under thermal conditions without the need for an external oxidizing agent, proceeding via an air-oxidative cyclocondensation in high yields. mdpi.com Modifications to this general approach include the use of promoters like chlorotrimethylsilane (B32843) in DMF to facilitate the reaction with aldehydes, followed by air oxidation. mdpi.com

The imidazo[4,5-b]pyridine core is a key structural motif in numerous biologically active compounds. nih.gov For example, derivatives of this scaffold have been investigated for their fungicidal activity. researchgate.net The synthesis of these compounds often involves the reaction of a substituted 2,3-diaminopyridine with various reagents to introduce diversity at different positions of the heterocyclic core. researchgate.netmdpi.com

Table 1: Examples of Imidazo[4,5-b]pyridine Synthesis

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| 2,3-Diaminopyridine, Aryl aldehydes | Water, heat | 2-Aryl-1H-imidazo[4,5-b]pyridines | mdpi.com |

| 2,3-Diaminopyridine, (Hetero)aromatic aldehydes | Chlorotrimethylsilane, DMF, air oxidation | 3H-Imidazo[4,5-b]pyridines | mdpi.com |

The diamine functionality can be utilized to construct triazole rings. A notable example involves the diazotization of a 2,3-diamino-furo[2,3-c]pyridine derivative, which itself can be synthesized through an unusual Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. nih.govsemanticscholar.org The diazotization of the ortho-diamine on the furan (B31954) ring, using reagents like sodium nitrite (B80452) in an acidic medium (e.g., aqueous acetic acid), leads to the formation of a fused 1,2,3-triazole ring, resulting in a novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold. nih.govsemanticscholar.org This strategy has been employed to create a library of diverse tricyclic compounds. nih.govsemanticscholar.org The yield of the diazotization step can be influenced by the reaction conditions, with aqueous acetic acid providing better results than aqueous HCl in some cases. semanticscholar.org

The condensation of ortho-phenylenediamines with α-dicarbonyl compounds is a classical and widely used method for the synthesis of quinoxalines. nih.govsapub.org This reaction can be extended to pyridine-2,3-diamines to form pyrido[2,3-b]pyrazines, which are aza-analogs of quinoxalines. While direct synthesis from this compound and dicarbonyls is plausible, the literature more broadly covers the synthesis of quinoxaline (B1680401) derivatives from various diamines. nih.govsapub.orgudayton.edu These reactions often require acidic or catalytic conditions and can be promoted by microwave irradiation to reduce reaction times. nih.govsapub.orgudayton.edu For example, the synthesis of quinoxaline derivatives has been achieved by reacting o-phenylenediamine (B120857) with α-dicarbonyl compounds in the presence of catalysts like copper sulfate (B86663) or under microwave irradiation. sapub.org

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The reaction of the diamine with carbonyl compounds, such as aldehydes and ketones, can lead to the formation of Schiff bases. wikipedia.org These imine compounds are versatile intermediates in organic synthesis and can be further elaborated. For instance, the condensation of 2,6-diaminopyridine (B39239) with 2-pyridinecarboxaldehyde (B72084) results in the formation of a Schiff base, which can act as a ligand for metal complexes. nih.gov Similarly, Schiff bases derived from pyridine-2,6-carboxamides have been synthesized and evaluated for their antimicrobial properties. mdpi.com The formation of a Schiff base is often the initial step in the cyclocondensation reactions discussed previously, leading to fused heterocyclic systems. wikipedia.org

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound and its derivatives can also participate in chemical transformations, although it is generally less nucleophilic than the amino groups, especially when protonated under acidic conditions. The bulky tert-butoxy (B1229062) group at the 6-position can sterically hinder reactions at the pyridine nitrogen. However, under appropriate conditions, reactions such as N-alkylation can occur. For instance, the alkylation of imidazo[4,5-b]pyridine derivatives, which can be synthesized from diamines, can lead to a mixture of regioisomers, with substitution occurring at different nitrogen atoms within the fused ring system. mdpi.com The presence of bulky substituents like the tert-butyl group can influence the regioselectivity of such reactions. wikipedia.org The synthesis of pyridine derivatives labeled with nitrogen-15 (B135050) has been achieved by reacting pyrylium (B1242799) salts with ¹⁵NH₄Cl, highlighting the reactivity of the pyridine core. nih.gov

Transformations and Cleavage of the Tert-butoxy Substituent

The tert-butoxy group in this compound serves as a protecting group for the hydroxyl functionality on the pyridine ring. The selective removal, or deprotection, of this group is a crucial step in many synthetic pathways, allowing for further functionalization of the pyridone moiety.

The tert-butoxycarbonyl (Boc) group, which is chemically similar to the tert-butoxy group, is known to be labile in acidic conditions. wikipedia.orgfishersci.co.uk Common methods for the deprotection of Boc-protected amines involve treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid (HCl) in methanol (B129727). wikipedia.org These methods are generally fast and occur at room temperature. fishersci.co.uk For substrates sensitive to harsh acidic conditions, alternative reagents such as aluminum chloride (AlCl₃) can be employed for selective cleavage. wikipedia.org Another mild method involves the use of oxalyl chloride in methanol, which can deprotect tert-butyl carbamates at room temperature. nih.gov Furthermore, aqueous phosphoric acid (85 wt%) has been shown to be an efficient and mild reagent for the deprotection of N-Boc groups, compatible with other acid-sensitive functionalities. researchgate.net

It is important to consider that the cleavage of the tert-butoxy group can be influenced by the presence of other functional groups within the molecule. For instance, selective deprotection of a Boc group in the presence of a tert-butyl ester can be achieved using concentrated sulfuric acid or methanesulfonic acid in tert-butyl acetate. researchgate.net The choice of deprotection conditions must be carefully considered to ensure the desired transformation occurs without affecting other parts of the molecule.

Interactive Table: Deprotection Methods for Tert-butoxy and Related Groups

| Reagent | Conditions | Substrate Scope | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane, room temp. | N-Boc protected amines | wikipedia.orgfishersci.co.uk |

| Hydrochloric acid (HCl) | Methanol, room temp. | N-Boc protected amines | wikipedia.org |

| Aluminum chloride (AlCl₃) | - | N-Boc group in presence of other protecting groups | wikipedia.org |

| Oxalyl chloride | Methanol, room temp. | Tert-butyl carbamates | nih.gov |

| Aqueous phosphoric acid (85 wt%) | - | N-Boc groups | researchgate.net |

| Sulfuric acid / Methanesulfonic acid | tert-Butyl acetate | N-Boc in presence of tert-butyl esters | researchgate.net |

Palladium-Catalyzed Transformations (e.g., Double Isocyanide Insertion Cyclization)

Palladium-catalyzed reactions are powerful tools in organic synthesis, enabling the formation of complex molecular architectures. In the context of this compound, the adjacent amino groups provide a reactive handle for cyclization reactions. One notable transformation is the palladium-catalyzed double isocyanide insertion cyclization.

This type of reaction has been reported for the synthesis of quinoxaline-2,3-diamines from o-phenylenediamines and isocyanides. researchgate.net The process involves the formation of two C-N bonds and one C-C bond through the double insertion of isocyanide molecules, catalyzed by a palladium complex. researchgate.net While a specific example with this compound is not detailed in the provided search results, the structural analogy to o-phenylenediamine suggests its potential to undergo similar transformations to yield imidazo[4,5-b]pyridine derivatives. These derivatives are of significant interest in medicinal chemistry. nih.govnih.gov

The palladium-catalyzed insertion of isocyanides is a versatile method for the synthesis of various nitrogen-containing heterocycles. researchgate.netmdpi.comorganic-chemistry.org For instance, both single and double insertion of tert-butyl isocyanide into aryl iodides can be achieved, leading to amidines and ketimine-amidines, respectively. researchgate.net The reaction outcome can often be controlled by the stoichiometry of the isocyanide reactant. researchgate.net Furthermore, palladium catalysis has been employed in the synthesis of imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines through intramolecular cross-dehydrogenative coupling. researchgate.net

Interactive Table: Palladium-Catalyzed Isocyanide Insertion Reactions

| Reactants | Catalyst System | Product Type | Reference |

| o-Phenylenediamines, Isocyanides | Palladium catalyst | Quinoxaline-2,3-diamines | researchgate.net |

| Aryl iodides, tert-Butyl isocyanide, Piperidine | Palladium-diphosphine catalyst | Amidines, Ketimine-amidines | researchgate.net |

| 2-Haloanilines, Isocyanides | Palladium catalyst | 3-Iminoindol-2-amines | acs.org |

| Terminal alkynes, tert-Butyl isocyanide, Water | Pd(dppf)Cl₂, Cu(OAc)₂ | 5-Iminopyrrolones | acs.org |

Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For 6-(Tert-butoxy)pyridine-2,3-diamine, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its distinct functional groups.

Expected Vibrational Modes for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3500-3300 | Symmetric and asymmetric stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic, tert-butyl) | 2950-2850 | Stretching |

| C=C, C=N (pyridine ring) | 1600-1450 | Ring stretching |

| N-H (amine) | 1650-1580 | Scissoring (bending) |

| C-O (ether) | 1250-1050 | Stretching |

Note: This table represents generalized expected values for the functional groups present in the molecule. Actual experimental values may vary.

Attenuated Total Reflectance (ATR-IR) Spectroscopy

ATR-IR is a sampling technique that can be used with FTIR, allowing for the analysis of solid or liquid samples with minimal preparation. The resulting spectrum is typically comparable to a traditional transmission FTIR spectrum. For this compound, ATR-IR would be a convenient method to obtain its infrared vibrational data. The peak positions would be expected to be nearly identical to those obtained by transmission FTIR.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound would likely exhibit absorptions due to π → π* transitions within the pyridine (B92270) ring and potentially n → π* transitions associated with the nitrogen and oxygen atoms. The presence of the amino and tert-butoxy (B1229062) groups as substituents on the pyridine ring would be expected to influence the position and intensity of these absorption maxima (λmax).

Expected Electronic Transitions for this compound:

| Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200-300 | Pyridine ring |

| n → π | >300 | N and O lone pairs |

Note: This table indicates the types of electronic transitions expected for the chromophores in the molecule. The exact λmax values would depend on the solvent used and the specific electronic effects of the substituents.

Elemental Analysis

Elemental analysis is a crucial technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound (C₉H₁₅N₃O), the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer would be compared to these theoretical percentages to confirm the compound's purity and empirical formula.

Theoretical Elemental Composition of C₉H₁₅N₃O:

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 9 | 108.09 | 59.65% |

| Hydrogen (H) | 1.01 | 15 | 15.15 | 8.36% |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 23.20% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 8.83% |

| Total | 181.27 | 100.00% |

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This data would offer an unambiguous confirmation of the compound's connectivity and conformation in the solid state.

In the absence of experimental data, computational modeling could provide theoretical predictions of these structural parameters.

Computational and Mechanistic Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of pyridine (B92270) derivatives. By solving the Schrödinger equation within the framework of DFT, researchers can gain insights into the molecule's behavior.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, MEPs)

The electronic characteristics of molecules like 6-(tert-butoxy)pyridine-2,3-diamine are fundamental to their reactivity. DFT calculations are routinely used to determine key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, with a smaller gap generally suggesting higher reactivity. scholarsresearchlibrary.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For substituted pyridines, the MEP can predict sites susceptible to electrophilic or nucleophilic attack. scholarsresearchlibrary.com For instance, in related diaminopyrimidine derivatives, the nitrogen atoms of the pyrimidine (B1678525) ring and the amino groups are typically identified as electron-rich regions. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 2,3-Dichloropyridine | -7.98 | -2.23 | 5.75 | B3LYP/LANL2DZ scholarsresearchlibrary.com |

| 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate | -6.174 | -1.976 | 4.198 | B3LYP/6-311G(d,p) nih.gov |

| 2,6-diaminopyrimidin-4-yl4-methylbenzene sulfonate | -6.004 | -1.337 | 4.667 | B3LYP/6-311G(d,p) nih.gov |

This table presents data for related compounds to illustrate the application of DFT calculations and should not be taken as the actual values for this compound.

Elucidation of Reaction Mechanisms

DFT calculations are instrumental in elucidating complex reaction mechanisms at the atomic level. For pyridine derivatives, this can involve modeling the steps of a synthesis or a subsequent reaction. For example, DFT has been used to study the regioselectivity of reactions involving pyridyne intermediates, which are highly reactive species that can be used to construct substituted pyridines. nih.gov The calculations can help predict which isomer is more likely to form by comparing the activation energies of different reaction pathways.

In the synthesis of substituted pyridines and quinolines, mechanistic proposals often involve the formation of activated intermediates. acs.org DFT can be employed to model these intermediates and the transition states for their formation and subsequent reactions, providing a theoretical basis for the observed product distribution.

Energetic Profiling of Intermediates and Transition States

A key application of DFT in mechanistic studies is the construction of reaction energy profiles. These profiles map the energy of the system as it progresses from reactants to products, passing through various intermediates and transition states. By calculating the energies of these species, researchers can determine the rate-determining step of a reaction, which is the step with the highest activation energy. researchgate.net

For example, in the study of ortho-substituted arylpyridine derivatives, quantum chemical calculations have been used to create energy profiles in relation to dihedral angles, revealing the most stable conformations and the energy barriers to rotation. researchgate.net This type of analysis is crucial for understanding the dynamic behavior of molecules and the feasibility of a proposed reaction mechanism.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and molecular systems. For pyridine derivatives, MD simulations can provide insights into their conformational dynamics, interactions with solvents, and binding to biological macromolecules. For instance, MD simulations have been used to study the interaction of pyridine with surfaces, revealing the nature of the binding forces. rsc.orgresearchgate.net

In the context of drug design, where pyridine scaffolds are common, MD simulations are used to investigate the binding of pyridine-containing inhibitors to their target proteins, such as cyclin-dependent kinases. nih.gov These simulations can help to understand the stability of the protein-ligand complex and identify key interactions that contribute to binding affinity. nih.govnih.gov

Mechanistic Postulation and Experimental Verification

While computational methods provide powerful predictive tools, experimental verification is essential to confirm proposed mechanisms.

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful experimental tool for probing reaction mechanisms. It involves measuring the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). wikipedia.org A significant change in the reaction rate (a primary KIE) indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction. libretexts.orgprinceton.edu

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking or formation, can provide information about changes in hybridization or the steric environment at the transition state. libretexts.org For reactions involving this compound, measuring the KIE for the substitution of specific hydrogen atoms could, for example, help to distinguish between different proposed mechanisms for its synthesis or subsequent functionalization.

Hammett Studies

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. libretexts.orgwikipedia.org It establishes a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.org The equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the reference constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is dependent on the reaction type and conditions but not the substituent. wikipedia.org

The sign and magnitude of the reaction constant, ρ, provide valuable information about the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the build-up of negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups enhance the reaction rate, indicating the development of a positive charge in the transition state. pharmacy180.com

While no specific Hammett studies have been published for this compound, research on substituted pyridines provides a framework for understanding its potential electronic effects. For instance, studies on the pyridinolysis of substituted benzoates have shown that the electronic nature of substituents on the pyridine ring significantly influences the reaction rate, yielding linear Brønsted-type plots. rsc.org The Hammett ρ values for the dissociation of pyridinium (B92312) ions have been determined to be 5.94, indicating a high sensitivity to substituent effects. sciepub.com

The tert-butoxy (B1229062) group at the 6-position of the pyridine ring is generally considered an electron-donating group through resonance, which would influence the nucleophilicity of the diamine functionalities. A Hammett analysis involving reactions at the amino groups of a series of substituted 2,3-diaminopyridines could provide quantitative insight into the transition state of such reactions.

Table 1: Representative Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

| -NH₂ | -0.16 | -0.66 |

| -OH | +0.12 | -0.37 |

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

This table presents standard Hammett constants for common substituents to illustrate their electronic effects.

Spin-Trapping Experiments for Radical Intermediates

Many organic reactions proceed through highly reactive, short-lived radical intermediates. nih.gov Their direct detection is often challenging due to their low concentrations and fleeting existence. Spin-trapping is a powerful technique that utilizes an agent (a spin trap) to react with the transient radical, forming a more stable and persistent radical (a spin adduct) that can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. wikipedia.org

Commonly used spin traps include nitrones, such as α-phenyl-N-tert-butylnitrone (PBN), and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). wikipedia.org The resulting spin adduct produces a characteristic EPR spectrum, with hyperfine coupling constants that can help identify the trapped radical. wikipedia.org This technique has been instrumental in identifying nitrogen-centered radicals in various chemical and biological systems. researchgate.net

While specific spin-trapping experiments for this compound are not documented in the reviewed literature, the general methodology is applicable to understanding its potential radical-mediated reactions. For example, in reactions involving strong bases or oxidants, it is plausible that nitrogen-centered radicals could be formed from the diamine groups. An experimental setup would involve reacting this compound under the conditions of interest in the presence of a spin trap like DMPO. The reaction mixture would then be analyzed by EPR spectroscopy to detect and characterize any resulting spin adducts, thereby providing evidence for the involvement of radical intermediates.

Table 2: Common Spin Traps and Their Applications

| Spin Trap | Abbreviation | Typical Radicals Trapped |

| α-phenyl-N-tert-butylnitrone | PBN | Carbon- and oxygen-centered radicals |

| 5,5-dimethyl-1-pyrroline N-oxide | DMPO | Carbon-, oxygen-, and sulfur-centered radicals |

| 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide | DEPMPO | Superoxide and other oxygen-centered radicals |

| 3,5-dibromo-4-nitrosobenzenesulfonic acid | DBNBS | Carbon-centered radicals |

This table provides examples of common spin traps and the types of radicals they are typically used to detect.

Role of Potassium Tert-butoxide in N-Heterobiaryl Synthesis Mechanisms

Potassium tert-butoxide (KOt-Bu) is a strong, non-nucleophilic base that plays a critical role in a variety of organic transformations. One notable application is in the transition-metal-free synthesis of N-heterobiaryls through the dimerization of heterocyclic N-oxides. sciepub.comresearchgate.netresearchgate.net Mechanistic studies have revealed that KOt-Bu is not merely a base but an active participant in the generation of radical intermediates.

The proposed mechanism for the KOt-Bu-mediated C2-homocoupling of heterocyclic N-oxides involves the formation of radical anionic intermediates. sciepub.com The reaction between the N-oxide substrate and potassium tert-butoxide is believed to initiate the process, leading to the generation of these key radical species. The addition of radical initiators such as azobisisobutyronitrile (AIBN) has been found to be crucial for achieving good conversions in some cases, further supporting a radical-based mechanism. acs.org

While this specific reaction does not directly involve this compound, the principles are highly relevant to understanding the potential reactivity of pyridine derivatives in the presence of strong bases like KOt-Bu. The tert-butoxy group on the pyridine ring could influence the stability of any potential radical intermediates formed.

In a typical reaction, the heterocyclic N-oxide is treated with multiple equivalents of KOt-Bu in a suitable solvent such as 2-methyltetrahydrofuran (B130290) (MeTHF) or N,N-dimethylformamide (DMF). researchgate.net The reaction can be performed under thermal conditions or accelerated by microwave irradiation. sciepub.com The process is generally scalable and tolerates a range of functional groups, including halogens. sciepub.com

Applications of 6 Tert Butoxy Pyridine 2,3 Diamine in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The strategic placement of reactive functional groups makes 6-(tert-butoxy)pyridine-2,3-diamine a powerful tool for synthetic chemists. It serves as a key starting material for the construction of intricate molecular frameworks, particularly those containing heterocyclic motifs.

Precursor for Complex Heterocyclic Architectures

The vicinal diamine functionality of this compound is primed for condensation reactions with various electrophiles to construct a diverse array of fused heterocyclic systems. These reactions often proceed with high efficiency and regioselectivity, providing access to privileged scaffolds in medicinal chemistry and materials science. For instance, reaction with α-dicarbonyl compounds or their equivalents can lead to the formation of pyrazine-fused pyridines. The tert-butoxy (B1229062) group, while sterically hindering, also modulates the electronic properties of the pyridine (B92270) ring, influencing the reactivity of the diamine and the stability of the resulting products. The synthesis of complex heterocyclic structures is a cornerstone of modern drug discovery, as these scaffolds are prevalent in a vast number of pharmaceutical agents. beilstein-journals.org

Intermediate in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov this compound is an excellent substrate for MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. rug.nl In this reaction, the diamine can act as the amine component, reacting with an aldehyde and an isocyanide to generate substituted imidazo[1,2-a]pyridines and related heterocyclic systems. rug.nl This one-pot approach allows for the rapid generation of molecular diversity and the construction of complex libraries of compounds for high-throughput screening in drug discovery and materials science. nih.gov

Development of Diamine Ligands for Catalysis

The field of asymmetric catalysis relies heavily on the design and synthesis of chiral ligands that can effectively transfer stereochemical information to a metal center. The diamine motif present in this compound makes it an attractive scaffold for the development of novel chiral ligands.

Chiral Ligand Design and Synthesis

By introducing chiral auxiliaries or modifying the diamine backbone, this compound can be converted into a range of C2-symmetric and non-symmetric chiral ligands. rsc.org The synthesis of these ligands often involves the reaction of the diamine with chiral aldehydes, ketones, or other electrophiles to form chiral Schiff bases or related structures. The tert-butoxy group can play a crucial role in influencing the conformational preferences of the resulting metal complexes, which is a key factor in achieving high levels of stereocontrol. The modular nature of these syntheses allows for the fine-tuning of the steric and electronic properties of the ligands to optimize their performance in specific catalytic transformations. researchgate.net

Application in Asymmetric Catalysis

Chiral ligands derived from diamine precursors are widely used in a variety of asymmetric catalytic reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. mdpi.com Ligands based on the this compound framework have the potential to be effective in metal-catalyzed processes such as asymmetric hydrogenation, transfer hydrogenation, and various coupling reactions. nih.gov The chelation of the diamine to a metal center, such as iridium or rhodium, can create a well-defined chiral environment around the metal, enabling the enantioselective transformation of prochiral substrates. acs.org The development of new and efficient chiral ligands is a continuous effort in synthetic chemistry, aiming to provide access to enantiomerically pure compounds that are essential for the pharmaceutical and fine chemical industries. rsc.orgacs.org

Synthesis of Functional Molecules and Advanced Materials

The unique combination of a pyridine core, vicinal diamines, and a tert-butoxy group makes this compound a valuable precursor for the synthesis of a variety of functional molecules and advanced materials. The pyridine ring itself is a common structural motif in many biologically active compounds and functional materials. The diamine functionality allows for the introduction of further complexity and the construction of extended conjugated systems. The tert-butoxy group can be strategically removed to unmask a hydroxyl group, providing a handle for further functionalization or for modulating the solubility and solid-state packing of the final products. These features enable the creation of molecules with tailored electronic, optical, or biological properties.

Precursors for Optoelectronic Materials

A comprehensive search of scientific databases and peer-reviewed journals did not yield specific studies detailing the use of this compound as a direct precursor for optoelectronic materials. While substituted pyridine and carbazole (B46965) derivatives are investigated for applications in areas like Thermally Activated Delayed Fluorescence (TADF) for Organic Light-Emitting Diodes (OLEDs), no literature currently links this specific diamine to the synthesis of such materials. beilstein-journals.org The potential utility of this class of compounds is recognized, but specific data for this compound remains unpublished.

Role in Supramolecular Chemistry (e.g., Anion Receptors)

There is no specific research available that describes the role or application of this compound in supramolecular chemistry or as an anion receptor. The field of supramolecular chemistry often utilizes molecules with specific hydrogen-bonding sites and pre-organized geometries to bind ions or other molecules. nih.gov For example, other specifically designed pyridine-containing macrocycles incorporating thiourea (B124793) or triazole units have been synthesized and studied for their anion binding and transport properties. nih.gov However, studies detailing the synthesis and anion binding capabilities of receptors derived from this compound have not been reported. The adjacent amine groups on the molecule could theoretically act as hydrogen bond donors, a key feature for anion recognition, but its efficacy, selectivity, and application in this context have not been experimentally verified in the available literature.

Future Research Directions and Unresolved Challenges

Exploration of Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For 6-(tert-butoxy)pyridine-2,3-diamine, future research should prioritize the development of sustainable and green synthetic methodologies to replace traditional, often harsh, synthetic routes.

Current methods for the synthesis of diaminopyridines often involve multi-step procedures with the use of hazardous reagents and generation of significant waste. For instance, the preparation of 2,3-diaminopyridine (B105623) can involve the reduction of 2-amino-3-nitropyridine (B1266227) using reagents like iron in acidified ethanol (B145695) or tin and hydrochloric acid. chemicalbook.com These classical methods, while effective, present environmental and safety concerns.

Future research should focus on the following areas:

Catalytic Hydrogenation: Investigating the use of heterogeneous or homogeneous catalysts for the reduction of the corresponding nitro-amino precursor. This approach often offers higher selectivity, milder reaction conditions, and easier product purification compared to stoichiometric reductants.

One-Pot Syntheses: Developing one-pot, multi-component reactions to construct the substituted pyridine (B92270) ring and introduce the diamine functionality in a single, efficient process could significantly reduce waste and improve atom economy. nih.gov

Green Reagents: Exploring the use of greener and more sustainable reagents. For example, tert-butyl nitrite (B80452) has been highlighted as a versatile and environmentally friendly reagent in various organic transformations and could potentially be adapted for processes involving the synthesis of pyridine derivatives. rsc.org

Alternative Solvents: Shifting from traditional volatile organic solvents to greener alternatives such as water, supercritical fluids, or bio-based solvents would substantially decrease the environmental footprint of the synthesis.

Discovery of Novel Reactivity Patterns for the Diamine Moiety

The 2,3-diamine functionality on the pyridine ring is a versatile platform for constructing a wide array of fused heterocyclic systems. While reactions such as the formation of imidazopyridines and Schiff bases are known, there remains a vast, unexplored landscape of its chemical reactivity. chemicalbook.com

Future investigations should aim to uncover novel reactivity patterns, including:

Cyclization Reactions: Exploring new cyclization strategies to synthesize novel polycyclic aromatic systems with unique electronic and photophysical properties. The reaction of 2,3-diaminopyridine derivatives with various reagents can lead to diverse heterocyclic structures. koreascience.kr

Metal-Catalyzed Cross-Coupling Reactions: Utilizing the amino groups as directing groups or as nucleophiles in metal-catalyzed cross-coupling reactions to introduce a wide range of substituents and build molecular complexity.

Asymmetric Transformations: Developing enantioselective reactions involving the diamine moiety to produce chiral pyridine derivatives, which are of high interest in medicinal chemistry and catalysis.

Reactions with Novel Electrophiles: Investigating the reactivity of the diamine with a broader scope of electrophilic partners beyond simple aldehydes and ketones to access new classes of compounds. For example, reactions with furan-2,3-diones have been shown to yield pyrrol-2-ylidene-acetates. koreascience.kr

Advancements in Spectroscopic and Computational Characterization of Derivatives

A thorough understanding of the structural and electronic properties of derivatives of this compound is crucial for the rational design of new functional molecules. While standard spectroscopic techniques are routinely employed, advanced methods can provide deeper insights.

Future efforts in this area should include:

Advanced NMR Spectroscopy: Employing two-dimensional and solid-state NMR techniques to elucidate the precise three-dimensional structures and intermolecular interactions of complex derivatives in solution and in the solid state.

X-ray Crystallography: Obtaining single-crystal X-ray structures of a wider range of derivatives to definitively establish their molecular geometries and packing arrangements in the solid state. researchgate.net This is particularly important for understanding structure-property relationships.

Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to predict and understand the geometric, electronic, and spectroscopic properties of new derivatives. nih.govnih.gov Computational studies can guide synthetic efforts by predicting reactivity and potential biological activity.

Time-Resolved Spectroscopy: For derivatives with interesting photophysical properties, employing time-resolved spectroscopic techniques to study their excited-state dynamics and energy transfer processes.

Integration into Emerging Fields of Chemical Research

The unique structural and electronic features of this compound and its derivatives make them attractive candidates for application in various emerging fields of chemical research.

Key areas for future integration include:

Medicinal Chemistry: Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net The diamine moiety can act as a versatile scaffold for the synthesis of new drug candidates. For instance, derivatives of 2,3-diaminopyridine have been explored as potential anti-plasmodial agents. researchgate.net

Materials Science: The ability of the diamine moiety to form hydrogen bonds and coordinate with metal ions suggests that its derivatives could be used to construct novel supramolecular assemblies, metal-organic frameworks (MOFs), and functional polymers with tailored electronic and optical properties. The chelation of metal ions by diaminopyridine derivatives has been demonstrated, indicating their potential in this area. nih.govacs.org

Chemical Biology: Fluorescently labeled derivatives of this compound could be developed as chemical probes to study biological processes. The field of chemical biology utilizes small molecules to understand and manipulate biological systems. chemscene.com

Organocatalysis: The chiral derivatives of this compound could be explored as novel organocatalysts for asymmetric synthesis, a rapidly growing area of green chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.